molecular formula C13H17N3O B2933463 1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole CAS No. 1498227-05-6

1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole

Cat. No. B2933463
CAS RN: 1498227-05-6
M. Wt: 231.299
InChI Key: JEZIHUWFEXMGQF-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The non-planarity of the ring also increases three-dimensional coverage .


Chemical Reactions Analysis

The pyrrolidine ring can undergo various chemical reactions. For instance, it can be involved in the formation of new ligands through a spontaneously Pictet-Spengler cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can also vary. For instance, one related compound, 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine, is a liquid at room temperature .

Scientific Research Applications

Synthesis and Characterization

1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole is a compound that can be involved in various synthetic and characterization studies. For instance, similar benzodiazole derivatives have been synthesized and characterized for their potential applications, including anti-ulcer activity. The synthesis involves coupling of specific precursors in the presence of a base at room temperature, followed by evaluation of their biological activities through techniques like IR and NMR spectroscopy to assign group frequencies and test for specific activities (Madala, 2017).

Antimicrobial Activity

Compounds structurally related to 1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole have been synthesized and tested for their antimicrobial activity. The synthesis of pyridine derivatives, for example, involves reactions with 2-amino substituted benzothiazoles and chloropyridine carboxylic acid, leading to compounds with variable and modest antimicrobial activity against various bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

Novel Synthetic Pathways

Research on related chemical structures has led to the development of novel synthetic pathways, such as the synthesis of pyrrolo[2,1-c][1,4]benzodiazocine ring systems, which are achieved through a multi-step process starting from specific pyrrole derivatives. These pathways offer new methods for constructing complex ring systems potentially useful in various applications (Koriatopoulou, Karousis, & Varvounis, 2008).

Structural and Theoretical Studies

The compound and its derivatives can also be the subject of structural and theoretical studies to understand their molecular features better. For example, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine has been analyzed through experimental and theoretical (HF and DFT) studies to determine its molecular structure, vibrational frequencies, and molecular electrostatic potential (MEP) map, providing insights into its chemical behavior and interactions (Gumus et al., 2018).

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific compound and its biological target. Some compounds show activity against certain kinases .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For instance, some pyrrolidine derivatives are classified as combustible liquids and can cause skin irritation and eye damage .

Future Directions

The field of medicinal chemistry continues to explore the use of pyrrolidine and its derivatives in the development of new drugs . Future research will likely focus on optimizing the properties of these compounds to improve their efficacy and safety.

properties

IUPAC Name

1-methyl-2-(pyrrolidin-2-ylmethoxy)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-12-7-3-2-6-11(12)15-13(16)17-9-10-5-4-8-14-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZIHUWFEXMGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OCC3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-[(pyrrolidin-2-yl)methoxy]-1H-1,3-benzodiazole

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